molecular formula C14H14N2O3S B2663030 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864860-87-7

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2663030
M. Wt: 290.34
InChI Key: OLACDIUGMIIVFC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 only .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The title compound was synthesized with a yield of 65% .


Molecular Structure Analysis

The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a similar compound was reported as an orange-red solid with a yield of 90% and a melting point of 68–70°C . The 1H NMR (CDCl3, 500 MHz) of a similar compound showed δ 7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H) .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and its derivatives have been investigated for potential antimicrobial and antioxidant properties. For instance, derivatives like N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide have shown promising results against various microorganisms and demonstrated radical scavenging and ferrous ion chelating activity, indicating their potential as biologically active compounds with good antimicrobial and antioxidant activities (Sindhe et al., 2016).

Anticancer and Anti-inflammatory Agents

Compounds derived from N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been synthesized and evaluated as potential anticancer and anti-inflammatory agents. Novel compounds have shown inhibitory activity against cyclooxygenase enzymes and exhibited significant analgesic and anti-inflammatory effects, highlighting their potential as therapeutic agents in treating inflammation and cancer (Abu‐Hashem et al., 2020).

Synthesis and Evaluation of Novel Derivatives

The synthesis and evaluation of novel derivatives of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been a focal point of research. These derivatives have been explored for various biological activities, including antimicrobial, antioxidant, and anticancer properties, offering a template for future development of potent biologically active compounds (Ahmad et al., 2012).

Advanced Material Synthesis

The compound has also been utilized in the synthesis of advanced materials and catalysts, contributing to the development of new methodologies for organic synthesis and material science. For example, bimetallic composite catalysts incorporating derivatives of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been developed for efficient synthesis of heterobiaryls, demonstrating the compound's versatility beyond biological applications (Bumagin et al., 2019).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include washing skin with copious amounts of water for at least 15 minutes in case of skin contact .

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives. For instance, the anti-inflammatory properties of similar compounds have been studied . Additionally, the structure-activity relationships of new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-3-4-11-12(9(8)2)15-14(20-11)16-13(17)10-7-18-5-6-19-10/h3-4,7H,5-6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLACDIUGMIIVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=COCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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